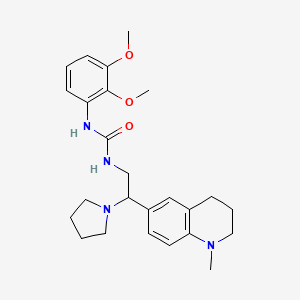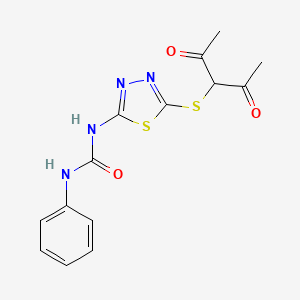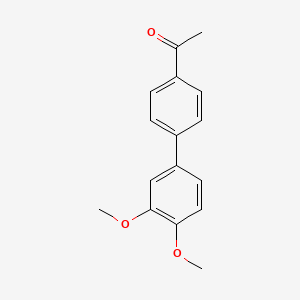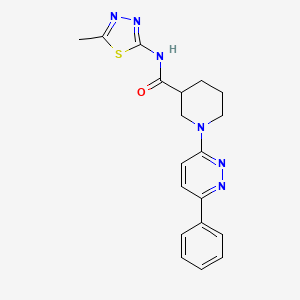![molecular formula C21H27N5O3S B2406906 1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide CAS No. 1181479-10-6](/img/structure/B2406906.png)
1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3S and its molecular weight is 429.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Anti-inflammatory Applications
Researchers have synthesized novel compounds, including sulfonamide derivatives, that show potential for anti-inflammatory applications. For example, the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides has been explored, highlighting the synthetic pathways and yields of these compounds which could offer new avenues for the development of anti-inflammatory agents (Gangapuram & Redda, 2006).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety. Novel compounds prepared using a sulfonyl-based starting material exhibited notable antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Ammar et al., 2004).
Anti-angiogenic and DNA Cleavage Studies
Research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These activities suggest the compounds' potential as anticancer agents, with specific modifications to the phenyl ring enhancing their potency (Kambappa et al., 2017).
Sulfur-Nitrogen Chemistry in Drug Development
Sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, have been extensively studied for their unique chemical properties and potential therapeutic applications. These compounds' synthesis and selective oxidations offer versatile methods for constructing biologically active compounds, highlighting their importance in medicinal chemistry (Davis, 2006).
Herbicidal and Antitumor Potential
Derivatives of the specified chemical structure have been investigated for their herbicidal and antitumor activities. Synthesis of new compounds and evaluation of their bioactivities provide insights into their potential use in agriculture and cancer treatment, underscoring the diversity of applications for these chemical structures (Huazheng, 2011).
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c27-20(22-11-4-12-23-21-24-13-5-14-25-21)19-8-15-26(16-9-19)30(28,29)17-10-18-6-2-1-3-7-18/h1-3,5-7,10,13-14,17,19H,4,8-9,11-12,15-16H2,(H,22,27)(H,23,24,25)/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMHQWCOEDLJQE-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCNC2=NC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NCCCNC2=NC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)
![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)

![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)


![4-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2406835.png)

![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)

![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)
![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)